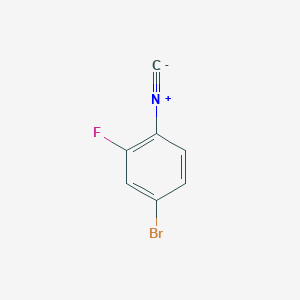

4-Bromo-2-fluorophenylisocyanide

Descripción general

Descripción

4-Bromo-2-fluorophenylisocyanide is an organic compound with the molecular formula C₇H₃BrFN. It is a derivative of phenylisocyanide, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.

Métodos De Preparación

The synthesis of 4-Bromo-2-fluorophenylisocyanide typically involves the reaction of 4-bromo-2-fluoroaniline with chloroform and potassium hydroxide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Análisis De Reacciones Químicas

4-Bromo-2-fluorophenylisocyanide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

4-Bromo-2-fluorophenylisocyanide has been investigated for its potential antimicrobial properties. Research indicates that compounds containing isocyanides can exhibit selective activity against certain bacterial strains. For instance, studies have shown that related compounds demonstrate effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent activity .

Cancer Treatment

Recent patents have highlighted the use of derivatives of this compound in formulations aimed at treating various cancers. One such compound, 4-(3-(4'-bromo-2'-fluorophenyl)ureido)benzenesulfonamide, has shown promise in inhibiting metastatic tumors across different types, including breast and pancreatic cancers .

Organic Synthesis

Ugi Reaction Applications

The Ugi reaction, a powerful method for synthesizing diverse compounds, has incorporated this compound as a key reactant. This method allows for the formation of complex molecules through a one-pot reaction involving isocyanides, amines, and carboxylic acids. The versatility of isocyanides in this context facilitates the development of various biologically active compounds .

Synthesis of Functionalized Compounds

The compound serves as a precursor for synthesizing functionalized oxazole derivatives through reactions with tosylmethyl isocyanide . Such derivatives have been explored for their potential as antimicrobial agents, expanding the utility of this compound in drug development.

Material Science

Fluorinated Materials

Fluorinated compounds are valuable in material science due to their unique properties, including increased stability and altered electronic characteristics. The incorporation of fluorine into biphenyl derivatives has been noted to enhance their application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors . The rigid structure provided by this compound contributes to the development of materials with desirable mechanical and electronic properties.

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various isocyanides where this compound derivatives showed significant selectivity towards Gram-positive bacteria like S. aureus, indicating potential therapeutic applications in treating bacterial infections .

- Cancer Inhibition Research : Research on sulfonamide compounds incorporating this compound revealed their potential to inhibit tumor metastasis in several cancer types, suggesting a pathway for developing new cancer therapies .

- Synthesis Innovations : The use of this compound in Ugi reactions has led to the streamlined synthesis of complex molecules that could serve as precursors for pharmaceuticals or advanced materials .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-fluorophenylisocyanide involves its interaction with specific molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Similar compounds to 4-Bromo-2-fluorophenylisocyanide include other phenylisocyanide derivatives, such as:

- 4-Chloro-2-fluorophenylisocyanide

- 4-Bromo-2-methylphenylisocyanide

- 4-Fluoro-2-methylphenylisocyanide

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

4-Bromo-2-fluorophenylisocyanide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and interactions with various biological receptors. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies and presenting relevant data.

This compound (C7H3BrFNO) is characterized by its isocyanide functional group, which significantly influences its reactivity and biological interactions. The presence of bromine and fluorine substituents on the phenyl ring enhances its electrophilic properties, making it a candidate for various chemical reactions, including those relevant to medicinal chemistry.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, research focusing on structure-activity relationships (SAR) has shown that modifications in the molecular structure can lead to enhanced anticancer activity. Specifically, compounds derived from this scaffold have been tested against triple-negative breast cancer (TNBC) cell lines, revealing significant cytotoxicity .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PFL | MDA-MB-231 | 5.0 | GPCR inhibition |

| 4a | MDA-MB-231 | 3.5 | DAT inhibition |

The compound's ability to cross the blood-brain barrier (BBB) has also been assessed, with findings indicating that it reaches peak concentrations in vivo following intraperitoneal administration, suggesting potential for CNS-targeted therapies .

Interaction with Receptors

The interaction of this compound with G protein-coupled receptors (GPCRs) has been a focal point of research. It has been shown that certain derivatives can inhibit multiple GPCRs, although some modifications lead to reduced receptor interaction. Notably, the compound exhibited minimal activity against serotonin and dopamine receptors at therapeutic concentrations, which may mitigate potential neurotoxic effects .

Table 2: Receptor Interaction Profile

| Receptor Type | Inhibition Level (%) | Notes |

|---|---|---|

| Dopamine D1-D5 | <10 | Low interaction |

| Serotonin 5HT-2C | 15 | Minimal impact |

| Histamine H1R | 40 | Significant interaction |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in preclinical settings:

- Triple-Negative Breast Cancer : A study demonstrated that derivatives of this compound showed significant cytotoxicity against MDA-MB-231 cells, with a focus on optimizing structural features to enhance efficacy while reducing side effects associated with GPCR inhibition .

- Neurotoxicity Assessment : Another investigation evaluated the neurotoxic potential by examining receptor interactions in vivo. The findings suggested that while some interactions could lead to toxicity, the overall profile indicated a favorable safety margin for therapeutic applications .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-1-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRVKJCZLULQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373685 | |

| Record name | 4-Bromo-2-fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-93-9 | |

| Record name | 4-Bromo-2-fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.